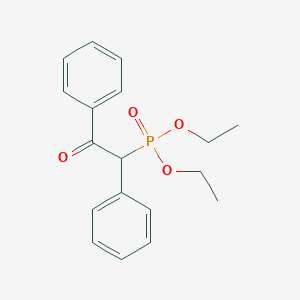![molecular formula C21H29NO5 B14069541 Ethyl rel-4-((1S,4S,6R)-1-((tert-butoxycarbonyl)amino)-3-oxabicyclo[4.2.0]octan-4-yl)benzoate](/img/structure/B14069541.png)
Ethyl rel-4-((1S,4S,6R)-1-((tert-butoxycarbonyl)amino)-3-oxabicyclo[4.2.0]octan-4-yl)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl rel-4-((1S,4S,6R)-1-((tert-butoxycarbonyl)amino)-3-oxabicyclo[420]octan-4-yl)benzoate is a complex organic compound with a unique bicyclic structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl rel-4-((1S,4S,6R)-1-((tert-butoxycarbonyl)amino)-3-oxabicyclo[4.2.0]octan-4-yl)benzoate typically involves multiple steps. The starting materials are often commercially available or can be synthesized through known procedures. The key steps include the formation of the bicyclic core, introduction of the tert-butoxycarbonyl (Boc) protecting group, and esterification with benzoic acid derivatives.
Formation of the Bicyclic Core: This step involves the cyclization of a suitable precursor under acidic or basic conditions to form the oxabicyclo[4.2.0]octane structure.
Introduction of the Boc Group: The Boc group is introduced using tert-butyl chloroformate in the presence of a base such as triethylamine.
Esterification: The final step involves the esterification of the intermediate with ethyl benzoate under acidic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This can include the use of continuous flow reactors, which offer better control over reaction conditions and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl rel-4-((1S,4S,6R)-1-((tert-butoxycarbonyl)amino)-3-oxabicyclo[4.2.0]octan-4-yl)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert esters to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the benzoate ester moiety, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted benzoates.
Applications De Recherche Scientifique
Ethyl rel-4-((1S,4S,6R)-1-((tert-butoxycarbonyl)amino)-3-oxabicyclo[4.2.0]octan-4-yl)benzoate has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.
Organic Synthesis: The compound’s unique structure makes it a valuable intermediate in the synthesis of complex organic molecules.
Material Science: It can be used in the development of new materials with specific properties, such as polymers or nanomaterials.
Mécanisme D'action
The mechanism of action of Ethyl rel-4-((1S,4S,6R)-1-((tert-butoxycarbonyl)amino)-3-oxabicyclo[4.2.0]octan-4-yl)benzoate depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The Boc protecting group can be removed under acidic conditions, revealing the active amine group that can participate in further reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl 4-aminobenzoate: A simpler ester with similar ester functionality but lacking the bicyclic structure.
tert-Butyl 4-aminobenzoate: Similar in having the Boc protecting group but without the bicyclic core.
Ethyl 4-(tert-butoxycarbonylamino)benzoate: Similar in structure but without the bicyclic core.
Uniqueness
Ethyl rel-4-((1S,4S,6R)-1-((tert-butoxycarbonyl)amino)-3-oxabicyclo[4.2.0]octan-4-yl)benzoate is unique due to its bicyclic structure, which imparts specific steric and electronic properties. This makes it a valuable compound for applications requiring precise molecular interactions.
Propriétés
Formule moléculaire |
C21H29NO5 |
|---|---|
Poids moléculaire |
375.5 g/mol |
Nom IUPAC |
ethyl 4-[(1S)-1-[(2-methylpropan-2-yl)oxycarbonylamino]-3-oxabicyclo[4.2.0]octan-4-yl]benzoate |
InChI |
InChI=1S/C21H29NO5/c1-5-25-18(23)15-8-6-14(7-9-15)17-12-16-10-11-21(16,13-26-17)22-19(24)27-20(2,3)4/h6-9,16-17H,5,10-13H2,1-4H3,(H,22,24)/t16?,17?,21-/m1/s1 |
Clé InChI |
NDQRDDXOZGQLNA-MYKUNDNFSA-N |
SMILES isomérique |
CCOC(=O)C1=CC=C(C=C1)C2CC3CC[C@]3(CO2)NC(=O)OC(C)(C)C |
SMILES canonique |
CCOC(=O)C1=CC=C(C=C1)C2CC3CCC3(CO2)NC(=O)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




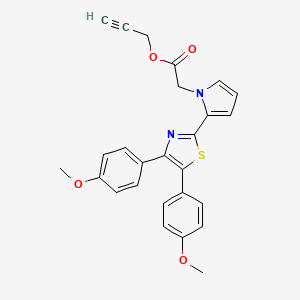

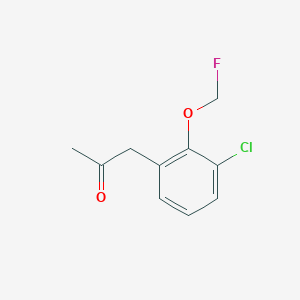


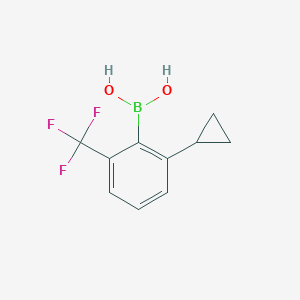

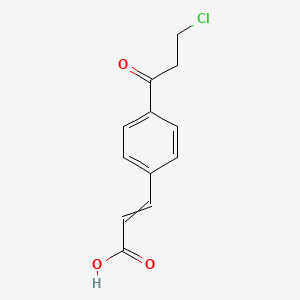


![4-Chloro-6-iodopyrrolo[1,2-F][1,2,4]triazine](/img/structure/B14069535.png)
